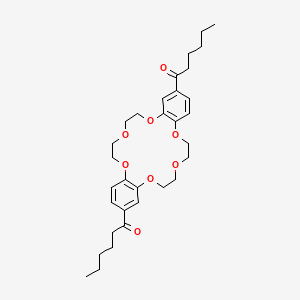
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is a complex organic compound with the molecular formula C24H28O8 This compound is part of a class of chemicals known for their unique structural properties, which include multiple oxygen atoms and a dibenzo-cyclooctadecen core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves multiple steps, starting with the preparation of the dibenzo-cyclooctadecen core. This core is typically synthesized through a series of cyclization reactions involving aromatic precursors. The hexanoyl group is then introduced through acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides, amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
科学的研究の応用
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is used in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation.
類似化合物との比較
1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one can be compared to other similar compounds, such as:
- 1-(13-Nonanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-nonan-1-one
- 1-(13-Propionyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-propan-1-one
- 1-(14-(1-Hydroxyethyl)-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-ethanol
These compounds share a similar dibenzo-cyclooctadecen core but differ in the acyl or alkyl groups attached. The uniqueness of this compound lies in its specific hexanoyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C32H44O8 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
1-(24-hexanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)hexan-1-one |
InChI |
InChI=1S/C32H44O8/c1-3-5-7-9-27(33)25-11-13-29-31(23-25)39-21-17-35-16-20-38-30-14-12-26(28(34)10-8-6-4-2)24-32(30)40-22-18-36-15-19-37-29/h11-14,23-24H,3-10,15-22H2,1-2H3 |
InChIキー |
KOIJUEZDHWDKPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCCC)OCCOCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


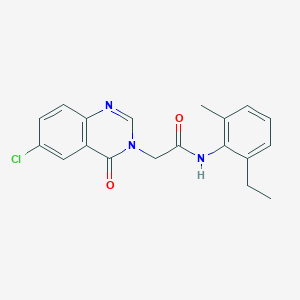
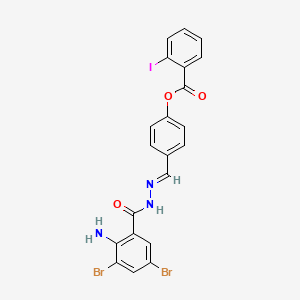
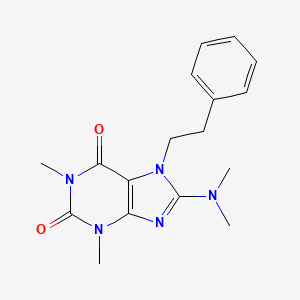
![ethyl 2-[(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11970786.png)
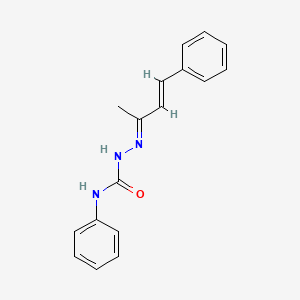
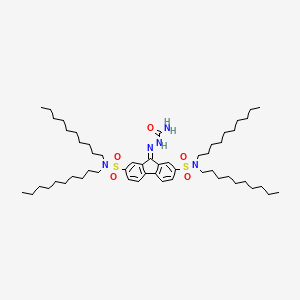

![N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11970806.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11970812.png)
![6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11970814.png)
![(NE)-N-[3-[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine](/img/structure/B11970818.png)
![4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11970831.png)
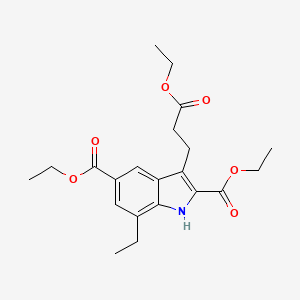
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970838.png)
